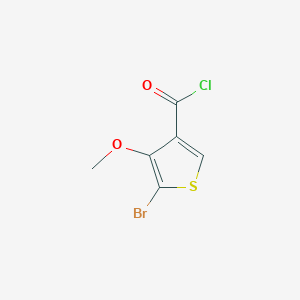![molecular formula C6H10N2OS B063264 Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one CAS No. 185380-75-0](/img/structure/B63264.png)
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one, commonly known as TZP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of TZP involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. TZP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
TZP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are associated with oxidative stress and inflammation. TZP has also been found to increase the levels of glutathione, a potent antioxidant that is involved in the detoxification of harmful substances in the body. In addition, TZP has been found to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
TZP has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to using TZP in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, TZP has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on TZP. One area of research is to optimize the synthesis method to improve the yield and purity of TZP. Another area of research is to investigate the potential therapeutic applications of TZP in other diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, future research could focus on developing new formulations of TZP that improve its solubility and increase its half-life. Finally, research could focus on identifying new targets for TZP inhibition, which could lead to the development of new therapies for various diseases.
合成法
The synthesis of TZP involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield TZP. This method has been optimized to provide a high yield of TZP with excellent purity.
科学的研究の応用
TZP has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TZP has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In addition, TZP has been found to have anti-inflammatory and analgesic effects.
特性
CAS番号 |
185380-75-0 |
|---|---|
製品名 |
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one |
分子式 |
C6H10N2OS |
分子量 |
158.22 g/mol |
IUPAC名 |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2OS/c9-5-4-10-6-3-7-1-2-8(5)6/h6-7H,1-4H2 |
InChIキー |
NSGSVRSOLPGHPH-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)SCC2=O |
正規SMILES |
C1CN2C(CN1)SCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



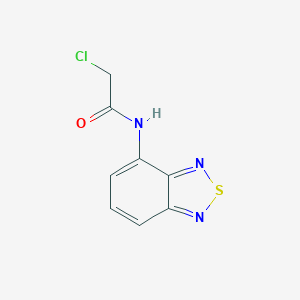

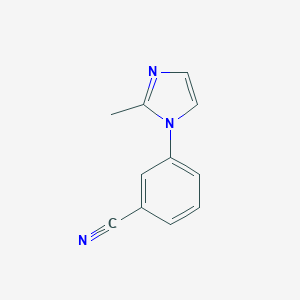
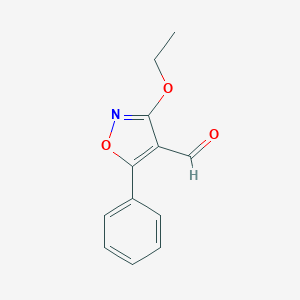
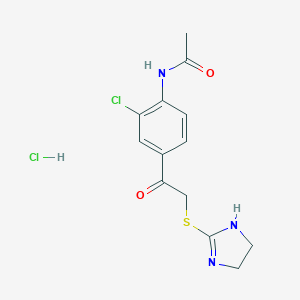
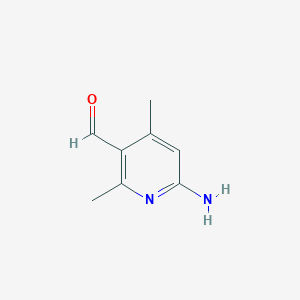
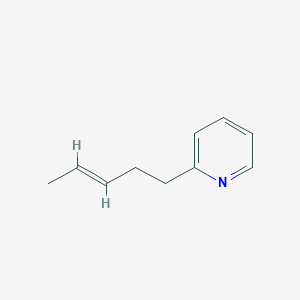
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)

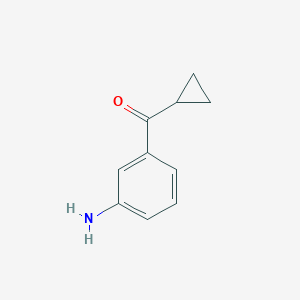
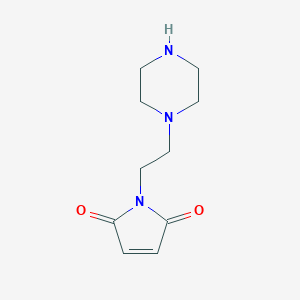
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
